Indium dichloride

Catalog No.
S1510343
CAS No.
13465-11-7
M.F
Cl2In
M. Wt
185.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium dichloride

CAS Number

13465-11-7

Product Name

Indium dichloride

Molecular Formula

Cl2In

Molecular Weight

185.72 g/mol

InChI

InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2

InChI Key

VOWMQUBVXQZOCU-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[In]

Synonyms

INDIUM(II) CHLORIDE 99.9%

Canonical SMILES

Cl[In]Cl

The exact mass of the compound INDIUM(II) CHLORIDE 99.9per cent is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium dichloride (CAS 13465-11-7) is a specialized, mixed-valence inorganic halide formally structured as In(I)[In(III)Cl4]. Unlike standard trivalent metal halides, it provides a distinct combination of a low melting point and dual oxidation states within a single crystalline lattice [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a high-value precursor for chemical vapor deposition (CVD), the synthesis of complex organoindium catalysts, and the preparation of stereoselective dinuclear initiators for polymer synthesis [2]. Its dual-reactivity profile makes it an essential material for workflows requiring both Lewis acidity and mild reducing capability without the introduction of secondary reagents.

Substituting indium dichloride with the more ubiquitous indium trichloride (InCl3) fundamentally alters reaction pathways and thermal processing parameters. InCl3 lacks the In(I) reducing center, making it incapable of participating in redox-coupled precursor formations without external reducing agents [1]. Furthermore, InCl3 possesses a significantly higher melting point, which severely limits its utility in low-temperature melt-phase reactions or volatility-dependent CVD applications where InCl2 readily liquefies . Attempting to use a physical mixture of InCl and InCl3 fails to replicate the precise stoichiometric coordination, solubility profile, and controlled aggregation state of the true In[InCl4] mixed-valence salt.

Dramatically Lower Melting Point for CVD and Melt-Phase Synthesis

Indium dichloride exhibits a significantly lower melting point (235–262 °C) compared to the standard indium trichloride (586 °C) . This substantial thermal difference allows InCl2 to be utilized in lower-temperature melt-phase organometallic syntheses and provides superior volatility for chemical vapor deposition (CVD) processes, where the high-temperature refractory behavior of InCl3 is detrimental [1].

Evidence DimensionMelting point / thermal liquefaction threshold
Target Compound Data235–262 °C
Comparator Or BaselineIndium trichloride (InCl3) at 586 °C
Quantified Difference>320 °C reduction in melting point
ConditionsStandard atmospheric pressure thermal analysis

A lower melting point reduces energy requirements and prevents thermal degradation of sensitive co-reactants during the synthesis of organoindium precursors.

Intrinsic Mixed-Valence (In+/In3+) Coordination

Crystallographic and NMR analyses confirm that indium dichloride exists as the mixed-valence salt In(I)[In(III)Cl4], containing exactly 50% In(I) and 50% In(III) centers [1]. In contrast, InCl3 provides exclusively In(III) centers. This built-in In(I) cation allows the compound to act simultaneously as a Lewis acid and a mild reducing agent, enabling direct oxidative addition reactions that are impossible with InCl3 without the addition of highly reactive external reductants [2].

Evidence DimensionIndium oxidation state distribution
Target Compound Data50% In(I), 50% In(III) (as In[InCl4])
Comparator Or BaselineIndium trichloride (100% In(III))
Quantified DifferenceAbsolute presence of In(I) reducing centers
ConditionsSolid-state and molten-phase structural analysis

Eliminates the need for external reducing agents when synthesizing organoindium compounds, streamlining procurement to a single dual-action precursor.

Superior Assembly of Dinuclear Lactide Polymerization Catalysts

In the synthesis of stereoselective catalysts for the ring-opening polymerization of lactide, indium dichloride reacts with tridentate diaminophenolate ligands to cleanly yield dinuclear indium dichloride complexes ((NNOR)InCl2) [1]. These dinuclear structures are critical for cooperative catalytic activity. When InCl3 is used under similar conditions, controlling the exact aggregation state is more challenging. The InCl2-derived dinuclear ethoxide catalysts maintain 'living' polymerization characteristics even at 97-98% conversion, outperforming less defined InCl3-derived systems [2].

Evidence DimensionCatalyst structural nuclearity and conversion efficiency
Target Compound DataClean formation of dinuclear [(NNOR)InCl2] complexes yielding >97% living polymerization conversion
Comparator Or BaselineInCl3 (prone to variable aggregation and lower cooperative activity)
Quantified DifferenceConsistent dinuclear assembly enabling near-quantitative living polymerization
ConditionsSalt metathesis with sodium ethoxide and subsequent bulk lactide polymerization at 130 °C

Secures the precise molecular architecture required for high-yield, stereoselective production of biodegradable polymers like PLA.

Precursor for Organoindium Chemical Vapor Deposition (CVD)

Due to its low melting point and favorable volatility, indium dichloride is highly suited as a precursor gas source for CVD processes. It reacts efficiently with alkyl halides (such as methyl chloride) near its melting point to produce methyl indium dichloride and dimethyl indium chloride, which are essential for depositing indium-containing semiconductor films [1].

Synthesis of Stereoselective Polymerization Catalysts

Indium dichloride is the preferred starting material for synthesizing dinuclear indium ethoxide complexes supported by chiral ligands. These complexes are highly active and stereoselective initiators for the ring-opening polymerization of cyclic esters, specifically in the industrial development of advanced polylactic acid (PLA) biodegradable plastics [2].

Dual-Action Reagent in Advanced Organic Synthesis

Leveraging its In(I)[In(III)Cl4] mixed-valence structure, this compound serves as a specialized reagent that provides both Lewis acidity and reducing power. It is utilized in specialized synthetic pathways where a substrate requires simultaneous coordination to a Lewis acidic In(III) center and reduction by an In(I) center, avoiding the need for multi-component reagent mixtures [3].

Exact Mass

184.8415842 g/mol

Monoisotopic Mass

184.8415842 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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